3-(Phenylformamido)butanoic acid
Description
Contextualization within Formamido-Substituted Carboxylic Acids Research
Formamido-substituted carboxylic acids are a class of organic compounds that feature both a formamide (B127407) group (-NHCHO) and a carboxylic acid group (-COOH). The formamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's conformation and interaction with biological targets. Research into formamide derivatives has shown their utility in various chemical transformations, including acting as catalysts for amidation and esterification reactions. nih.govfrontiersin.orgmedchemica.comacs.orgfrontiersin.org The presence of the formamido group in conjunction with a carboxylic acid moiety suggests that 3-(Phenylformamido)butanoic acid could participate in similar chemical processes.
Significance of the Butanoic Acid Scaffold in Organic and Medicinal Chemistry
The butanoic acid (or butyric acid) scaffold is a four-carbon carboxylic acid that is significant in both biological and synthetic contexts. acs.orgnih.govacs.orgnih.gov In nature, butyric acid is a short-chain fatty acid produced by gut microbiota and plays a role in gut health. nih.gov In medicinal chemistry, butanoic acid derivatives have been investigated for a wide range of therapeutic applications. For instance, certain derivatives act as histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy. nih.govnih.gov The butanoic acid framework provides a versatile backbone for the attachment of various functional groups, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net The incorporation of a phenyl group and a formamido moiety onto this scaffold, as seen in this compound, presents a unique combination that could be explored for biological activity.
Overview of Research Trajectories for N-Acyl Amino Acid Derivatives
N-acyl amino acids are a broad class of molecules where an amino acid is acylated on its nitrogen atom. This class of compounds has garnered significant interest in recent years due to the discovery of their roles as signaling molecules in various physiological processes. For example, some N-acyl amino acids are involved in the endocannabinoid system and have shown potential as therapeutic agents for pain and inflammation. Research in this area often focuses on the synthesis of novel N-acyl amino acids and the evaluation of their biological activities, including their interactions with enzymes and receptors. acs.org While this compound is an N-acyl derivative of a beta-amino acid, specific research into its biological effects is currently lacking.
Structure
3D Structure
Properties
IUPAC Name |
3-benzamidobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUGGNUDYQEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for 3 Phenylformamido Butanoic Acid and Its Analogs
Conventional Chemical Synthesis Pathways
Conventional synthesis of 3-(phenylformamido)butanoic acid and its derivatives relies on well-established organic chemistry principles, focusing on the strategic formation of the core structure through retrosynthetic analysis and controlled reaction mechanisms.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary strategic disconnections are at the amide bond and the C-N bond of the β-amino acid precursor.
The most logical disconnection is the amide bond, which simplifies the target molecule into aniline (B41778) and 3-formamidobutanoic acid. A further disconnection of the formamide (B127407) reveals 3-aminobutanoic acid and formic acid (or a derivative) as precursors. This approach is advantageous as it separates the synthesis of the chiral β-amino acid backbone from the final amide coupling step.
Alternatively, a disconnection at the C3-N bond of the butanoic acid chain points to a Michael addition of aniline to an α,β-unsaturated carbonyl compound, such as crotonic acid or its ester. This strategy, however, may present challenges in controlling regioselectivity and the potential for polymerization.
Reaction Mechanisms in Amide Bond Formation
The formation of the amide bond between the phenylamino (B1219803) group and the butanoic acid moiety is a critical step in the synthesis of this compound. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." researchgate.netnumberanalytics.com
This activation is typically achieved using coupling reagents. numberanalytics.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester or an acylphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the amine (aniline in this case), proceeding through a tetrahedral intermediate which then collapses to form the thermodynamically stable amide bond and a byproduct derived from the coupling reagent. numberanalytics.comthieme-connect.de
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which form a reactive O-acylisourea intermediate. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely employed for their high efficiency and mild reaction conditions. researchgate.net
Chemoenzymatic approaches, utilizing enzymes like acyl-CoA synthetases, offer an alternative pathway for amide bond formation. nih.gov These methods can provide high selectivity under mild conditions, though they may be limited by substrate scope and enzyme availability. nih.gov
Chiral Synthesis and Stereocontrol in Butanoic Acid Derivatization
Since this compound possesses a chiral center at the C3 position, achieving stereocontrol is a crucial aspect of its synthesis. The enantioselective synthesis of β-amino acids and their derivatives is a well-developed field, offering several strategies to obtain the desired stereoisomer.
One common approach is the use of chiral auxiliaries. acs.org For instance, a chiral auxiliary, such as a pseudoephedrine, can be attached to a precursor like β-alanine. Subsequent alkylation reactions proceed with high diastereoselectivity, directed by the chiral auxiliary. Removal of the auxiliary then yields the enantioenriched β-amino acid derivative. acs.org
Catalytic asymmetric synthesis provides another powerful tool for establishing the stereocenter. nih.gov Methods such as the asymmetric hydrogenation of enamines or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, catalyzed by chiral transition metal complexes (e.g., with Rhodium or Ruthenium), can afford β-amino acid derivatives with high enantiomeric excess. nih.gov
Enzymatic resolutions are also employed to separate enantiomers. For example, ω-transaminases can selectively convert one enantiomer of a racemic β-amino ketone to the corresponding β-amino acid, allowing for the separation of the desired (R)- or (S)-enantiomer. nih.gov This biocatalytic approach is valued for its high enantioselectivity and environmentally benign reaction conditions. nih.gov
| Method | Description | Key Reagents/Catalysts | Stereocontrol |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | (R,R)- or (S,S)-pseudoephedrine | High diastereoselectivity |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | High enantioselectivity |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | ω-Transaminases | Excellent enantiomeric excess |
Advanced Synthetic Techniques for Structural Modification
To explore the structure-activity relationship of this compound, the synthesis of various analogs through modification of the phenyl ring and the butanoic acid chain is essential.
Derivatization at the Phenyl Moiety
The phenyl ring of this compound is amenable to a range of modifications, primarily through electrophilic aromatic substitution reactions. The formamido group is an ortho-, para-directing group, which will influence the position of incoming substituents.
Common derivatization reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These derivatives are valuable for further cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can introduce alkyl or acyl groups onto the phenyl ring. However, these reactions may be complicated by the presence of the deactivating formamido group.
Sulfonation: Reaction with fuming sulfuric acid can add a sulfonic acid group, increasing the water solubility of the compound.
Pre-column derivatization techniques used in analytical chemistry can also be adapted for synthetic purposes. researchgate.netrsc.org For instance, reacting the parent aniline with a derivatizing agent before the amide bond formation can introduce a variety of functionalities onto the phenyl ring.
Modifications of the Butanoic Acid Chain
The butanoic acid chain offers several positions for structural modification to generate a diverse library of analogs.
α-Position (C2): The α-carbon can be functionalized through enolate chemistry. acs.org Deprotonation with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position.
β-Position (C3): While the C3 position is the point of attachment for the phenylformamido group, modifications can be envisioned by starting with different β-amino acid precursors. For example, using β-amino acids with longer or branched side chains would lead to analogs with varied steric and electronic properties at this position.
Carboxylic Acid Group: The carboxylic acid can be converted to a variety of other functional groups.
Esterification: Reaction with an alcohol under acidic conditions or using a coupling agent will yield the corresponding ester. This can be used to modulate the lipophilicity of the molecule. nist.gov
Amidation: Coupling with another amine using standard peptide coupling protocols can generate a diamide (B1670390) derivative.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
These modifications, summarized in the table below, allow for a systematic exploration of the chemical space around the parent this compound structure.
| Position of Modification | Type of Modification | Potential Reagents | Resulting Functional Group |
| Phenyl Ring | Halogenation | NBS, NCS | Bromo-, Chloro- |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro- |
| α-Carbon (C2) | Alkylation | LDA, Alkyl halide | α-Alkyl derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary alcohol |
Synthesis of Conformationally Restricted Analogs
The synthesis of conformationally restricted analogs of bioactive molecules is a potent strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. lifechemicals.com By reducing the conformational flexibility of a molecule, it can be locked into a bioactive conformation, which can lead to a more favorable interaction with its biological target. lifechemicals.comresearchgate.net This approach has been successfully applied to various classes of compounds, including amino acids and their derivatives, to develop novel therapeutics. lifechemicals.com
For a molecule like this compound, introducing conformational constraints can be achieved by incorporating the flexible side chain into a ring system. This can involve the formation of cyclic structures that restrict the rotation around single bonds, thereby defining the spatial orientation of the key pharmacophoric groups: the phenyl ring, the amide linkage, and the carboxylic acid.
While specific synthetic routes for conformationally restricted analogs of this compound are not extensively detailed in the literature, general strategies for constraining similar structures can be considered. These strategies often involve multicomponent reactions or cyclization reactions to build the desired rigid scaffold. For instance, a Pictet-Spengler reaction could be a key step in creating a fused heterocyclic system, a strategy employed in the synthesis of conformationally restricted analogs of other complex molecules. researchgate.net Another approach could involve ring-closing metathesis to form carbocyclic or heterocyclic rings of various sizes.
The design of these analogs often relies on computational studies to predict the low-energy, bioactive conformations of the parent molecule. nih.gov These computational models then guide the design of rigid scaffolds that mimic this preferred conformation. The resulting constrained analogs can then be synthesized and evaluated for their biological activity, providing valuable structure-activity relationship (SAR) data. nih.gov The synthesis of such analogs can be complex, often requiring multi-step sequences and careful control of stereochemistry. researchgate.net
Biocatalytic and Chemoenzymatic Synthesis Prospects
Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools in modern organic chemistry, offering highly selective and environmentally benign alternatives to traditional chemical methods. nih.gov These approaches utilize enzymes or whole microorganisms to catalyze chemical transformations with high enantio-, regio-, and chemoselectivity. For the synthesis of chiral molecules like this compound and its analogs, biocatalysis holds significant promise for the efficient production of enantiomerically pure compounds.
A key application of biocatalysis in this context is the kinetic resolution of racemic mixtures. Lipases are a class of enzymes that have been extensively used for the enantioselective acylation or hydrolysis of a wide range of substrates, including amino acids and their esters. researchgate.net For example, an efficient synthesis of the enantiomers of β-aryl-β-amino acids has been developed through the lipase-catalyzed enantioselective hydrolysis of their racemic ethyl esters. researchgate.net This strategy could be directly applicable to a racemic precursor of this compound, allowing for the separation of the (R) and (S) enantiomers.
The chemoenzymatic synthesis of optically pure compounds often involves a combination of enzymatic reactions and traditional chemical steps. For instance, a racemic alcohol precursor could be resolved using a lipase-catalyzed transesterification, followed by chemical modification of the separated enantiomers to yield the final product. mdpi.com This approach has been successfully used in the synthesis of various optically active pharmaceutical intermediates. mdpi.com
Future prospects in this field include the development of novel biocatalysts through protein engineering and directed evolution. nih.gov These techniques allow for the tailoring of enzymes with improved activity, stability, and selectivity for specific non-natural substrates. The application of automated flow synthesis for the rapid production of engineered enzymes further accelerates the development of bespoke biocatalysts for specific chemical transformations. nih.gov As the demand for enantiomerically pure pharmaceuticals continues to grow, biocatalytic and chemoenzymatic methods are expected to play an increasingly important role in the synthesis of complex chiral molecules like this compound and its conformationally restricted analogs.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be a pivotal technique for elucidating the precise molecular structure of 3-(Phenylformamido)butanoic acid in solution. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons would reveal their electronic environment. For instance, the aromatic protons of the phenyl group would be expected to appear in the downfield region (typically 7.0-8.0 ppm), while the protons of the butanoic acid chain would resonate at higher field strengths. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would establish the connectivity between adjacent non-equivalent protons, allowing for the assembly of the molecular backbone.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (in the amide and carboxylic acid groups) would be expected at the lowest field (around 170-180 ppm), while the carbons of the phenyl ring and the aliphatic chain would appear at progressively higher fields.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |
| Amide (-NH) | 8.0 - 9.0 | Singlet or Doublet | - |
| Aromatic (ortho) | 7.6 - 7.8 | Doublet | 7-8 |
| Aromatic (meta) | 7.4 - 7.6 | Triplet | 7-8 |
| Aromatic (para) | 7.4 - 7.6 | Triplet | 7-8 |
| Methine (-CH) | 4.2 - 4.6 | Multiplet | - |
| Methylene (-CH₂) | 2.5 - 2.8 | Multiplet | - |
| Methyl (-CH₃) | 1.2 - 1.4 | Doublet | 6-7 |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175 - 180 |
| Amide (C=O) | 165 - 170 |
| Aromatic (ipso) | 135 - 140 |
| Aromatic (ortho, meta, para) | 120 - 135 |
| Methine (-CH) | 45 - 55 |
| Methylene (-CH₂) | 35 - 45 |
| Methyl (-CH₃) | 15 - 25 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₁₁H₁₃NO₃.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion ([M]⁺ or [M+H]⁺). The analysis of the resulting mass spectrum would reveal characteristic fragment ions. The fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group (as CO₂ and H₂O), and fragmentation of the butanoic acid chain. The identification of these fragments would provide further structural confirmation.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is predictive and not based on experimental data.)
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 207 | [C₁₁H₁₃NO₃]⁺ | (Molecular Ion) |
| 189 | [C₁₁H₁₁NO₂]⁺ | H₂O |
| 162 | [C₁₀H₁₂NO]⁺ | COOH |
| 120 | [C₇H₆NO]⁺ | - |
| 105 | [C₇H₅O]⁺ | - |
| 77 | [C₆H₅]⁺ | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibrations of the carboxylic acid and amide functional groups would appear as strong absorptions in the region of 1650-1750 cm⁻¹. The N-H stretching of the amide group would likely be observed around 3300 cm⁻¹. Bending vibrations for N-H and C-H bonds, as well as fingerprint region absorptions, would provide further structural information.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal.
Table 4: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | Weak |
| Amide N-H | Stretch | ~3300 | ~3300 |
| Aromatic C-H | Stretch | 3100-3000 | Strong |
| Aliphatic C-H | Stretch | 2980-2850 | Strong |
| Carboxylic Acid C=O | Stretch | ~1710 | Moderate |
| Amide C=O | Stretch | ~1660 | Moderate |
| Aromatic C=C | Stretch | 1600, 1475 | Strong |
| Amide N-H | Bend | ~1550 | Weak |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should single crystals of this compound be successfully grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular conformation.
Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding. It would be anticipated that the carboxylic acid and amide functionalities would participate in a network of hydrogen bonds, influencing the packing of the molecules in the crystal lattice. The phenyl rings might also engage in π-π stacking interactions. This detailed three-dimensional structural information is invaluable for understanding the solid-state properties of the compound.
Table 5: Hypothetical Crystal Data for this compound (Note: This table is hypothetical and not based on experimental data.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.37 |
| Hydrogen Bonding | O-H···O, N-H···O |
Computational Chemistry and Molecular Modeling Investigations of 3 Phenylformamido Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) Studies for Ground State Properties and Spectroscopic Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com DFT calculations are well-suited for determining the ground-state electronic and geometric properties of medium-sized organic molecules like 3-(Phenylformamido)butanoic acid.
A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. The B3LYP functional combined with a basis set such as 6-31+G(d) is a common choice for such calculations on organic molecules. biointerfaceresearch.comnih.gov This level of theory can predict bond lengths, bond angles, and dihedral angles with good accuracy.
Furthermore, DFT calculations can predict various spectroscopic properties. By calculating the harmonic vibrational frequencies, an infrared (IR) spectrum can be simulated. This theoretical spectrum can be compared with experimental data to aid in the structural confirmation of the synthesized molecule. Similarly, by employing Time-Dependent DFT (TD-DFT), UV-Vis absorption spectra can be predicted, providing insights into the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and correlated with experimental spectra to assist in signal assignment. biointerfaceresearch.com
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31+G(d))
| Property | Predicted Value |
| Total Energy (Hartree) | -747.xxxx |
| Dipole Moment (Debye) | 3.xx |
| HOMO Energy (eV) | -6.xx |
| LUMO Energy (eV) | -0.xx |
| HOMO-LUMO Gap (eV) | 5.xx |
Note: The values in this table are illustrative and represent typical ranges for a molecule of this nature. Actual calculated values would require a specific DFT calculation to be performed.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional shape and dynamic behavior.
Exploration of Low-Energy Conformations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the C-C bonds of the butanoic acid chain and the C-N bond of the amide group can lead to various conformers with different energies.
Computational methods can be used to systematically or stochastically search the conformational space to identify low-energy conformers. These stable conformations represent the most likely shapes the molecule will adopt. Understanding the relative energies of these conformers is crucial as they can have different abilities to bind to a biological target. The "anti" and "gauche" arrangements of substituents are key determinants of conformational stability. youtube.com
Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |
| A | ~180 (anti) | 0.0 |
| B | ~60 (gauche) | 1.2 |
| C | ~-60 (gauche) | 1.2 |
Note: This table is illustrative, based on general principles of conformational analysis of alkanes. The actual energy differences would depend on the specific intramolecular interactions within this compound.
Dynamic Behavior and Ligand-Target Interactions (Theoretical Basis)
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how this compound moves and flexes in a solvent environment or when interacting with a biological macromolecule. youtube.com
In the context of drug design, MD simulations are invaluable for understanding ligand-target interactions. nih.gov If a potential protein target for this compound is known, an MD simulation of the ligand-protein complex can be performed. This can reveal key information such as:
The stability of the binding pose.
The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.
The flexibility of both the ligand and the protein's active site upon binding.
The calculation of binding free energies to estimate the affinity of the ligand for the target. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Computational methods are also instrumental in establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These studies aim to understand how modifications to the chemical structure of this compound affect its biological activity or physical properties.
By computationally generating a library of virtual analogs of this compound with different substituents on the phenyl ring or modifications to the butanoic acid chain, it is possible to explore a wide chemical space. For each analog, computational descriptors such as electronic properties (e.g., partial charges, electrostatic potential), steric properties (e.g., molecular volume, shape), and physicochemical properties (e.g., logP, polar surface area) can be calculated.
These descriptors can then be correlated with experimentally determined activities or properties using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent or desirable molecules. For instance, understanding how electron-donating or electron-withdrawing groups on the phenyl ring influence a particular biological activity can provide clear guidance for the design of improved derivatives. nih.govnih.gov
In Silico Prediction of Biological Activity Profiles
A thorough review of scientific literature and chemical databases reveals a notable absence of specific in silico studies dedicated to predicting the biological activity profile of this compound. While computational methods are widely used to forecast the therapeutic potential and possible off-target effects of novel chemical entities, this particular compound does not appear to have been the subject of such published research.
In general, the process of in silico biological activity prediction involves the use of computational algorithms and models to analyze the chemical structure of a molecule and infer its likely interactions with biological systems. These predictions are often based on the similarity of the query molecule to compounds with known biological activities. Various software and web-based platforms are available for this purpose, which can predict a wide spectrum of activities, including potential therapeutic targets and toxicity profiles. For a compound like this compound, such predictive studies would be a valuable first step in elucidating its pharmacological potential.
These predictive tools often utilize large databases of chemical structures and their associated biological data. By comparing the structural features and physicochemical properties of a new compound to those in the database, it is possible to generate a hypothesis about its biological function. For instance, the presence of the phenylformamido moiety and the butanoic acid backbone in this compound would be key features analyzed by these predictive models.
A summary of common in silico prediction parameters that could be applied to this compound is presented in Table 1.
Table 1: Examples of In Silico Predictions for Biological Activity
| Prediction Parameter | Description | Potential Relevance for this compound |
|---|---|---|
| Target Prediction | Identifies potential protein targets based on structural similarity to known ligands. | Could suggest potential therapeutic applications by identifying likely protein binding partners. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Would provide insights into the druglikeness and potential safety issues of the compound. |
| Bioactivity Spectrum | Predicts a wide range of possible biological activities based on structural motifs. | Could uncover unexpected therapeutic possibilities or potential side effects. |
| Lipinski's Rule of Five | Evaluates druglikeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. | Would assess the likelihood of the compound being an orally active drug. |
Pharmacophore Modeling and Virtual Screening Approaches
Similar to the lack of in silico activity predictions, there is no specific published research on the use of this compound in pharmacophore modeling or virtual screening studies. These computational techniques are powerful methods for discovering new ligands for a biological target, but their application to this specific compound has not been documented in the available scientific literature.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. mdpi.comnih.gov This approach is particularly useful when the three-dimensional structure of the target protein is known. mdpi.com
Alternatively, ligand-based pharmacophore models can be created when the structures of several active compounds are known, but the target structure is not. nih.gov In the context of this compound, if a series of structurally similar compounds with known biological activity were identified, a ligand-based pharmacophore model could be constructed. This model would encapsulate the key chemical features responsible for the observed activity.
Virtual screening, guided by a pharmacophore model, can efficiently filter large libraries of compounds to identify a smaller, more manageable set of potential hits for experimental testing. mdpi.comnih.gov This significantly reduces the time and cost associated with drug discovery. While no such studies have been performed on this compound itself, its structural components, including the aromatic ring, amide linkage, and carboxylic acid, represent common pharmacophoric features.
Table 2 outlines the general steps involved in a pharmacophore modeling and virtual screening workflow that could theoretically be applied to derivatives or analogs of this compound.
Table 2: Generalized Workflow for Pharmacophore Modeling and Virtual Screening
| Step | Description | Objective |
|---|---|---|
| 1. Target/Ligand Selection | Identify a biological target of interest or a set of active ligands. | Define the basis for the pharmacophore model. |
| 2. Pharmacophore Model Generation | Create a 3D model representing the key interaction features. | Develop a query for virtual screening. |
| 3. Database Selection | Choose a large chemical database to screen. | Access a diverse chemical space for potential hits. |
| 4. Virtual Screening | Use the pharmacophore model to filter the database. | Identify molecules that match the pharmacophoric features. |
| 5. Hit Filtering and Selection | Apply further filters (e.g., druglikeness, ADMET properties) and visually inspect the hits. | Prioritize the most promising candidates for experimental validation. |
Applications in Chemical Biology and Advanced Materials Research
Chemical Probes for Biological System Investigations
N-acyl amino acids are a significant family of endogenous signaling molecules. nih.gov While research into 3-(Phenylformamido)butanoic acid as a specific chemical probe is still in its early stages, the broader class of N-acyl amino acids has shown considerable promise. These compounds are structurally related to endocannabinoids, a class of lipid signaling molecules, suggesting their potential to interact with biological systems in meaningful ways. nih.govnih.gov
The development of molecularly sensitized probes for recognizing specific amino acids within peptide sequences is an area of active research. nih.gov The unique structure of this compound could be functionalized to create probes that selectively interact with particular biological targets. By modifying the phenyl or formamido groups, researchers could potentially tune the probe's specificity and detection capabilities, allowing for the investigation of complex biological processes.
Building Blocks for Complex Organic Molecules and Bioconjugates
Carboxylic acids, including butanoic acid derivatives, are considered valuable building blocks in organic synthesis. nih.gov this compound serves as a versatile small molecule scaffold. biosynth.com Its structure contains multiple reactive sites—the carboxylic acid, the amide, and the phenyl ring—that can be chemically modified to construct more complex molecules. Aromatic carboxylic acids, in particular, are used in the design of novel metal-organic frameworks. mdpi.com
Bioconjugation, the process of linking a biomolecule to another molecule, is a critical technique in biomedical research. wikipedia.org The carboxylic acid group of this compound can be readily coupled with other molecules, such as peptides or fluorescent dyes, to create bioconjugates. nih.gov The incorporation of unnatural amino acids, like this β-amino acid derivative, into peptides can enhance their resistance to degradation by enzymes. nih.gov This stability is a highly desirable trait for developing new therapeutic agents and diagnostic tools. acs.org
Scaffolds for Peptide Mimetics and Proteomimetic Design
Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as increased stability and bioavailability. nih.gov β-Amino acids are frequently used to construct these mimetics because they can form stable, predictable secondary structures that are resistant to proteolytic enzymes. nih.govnih.gov
The incorporation of β-amino acids can modulate the conformation and proteolytic susceptibility of peptides. acs.org This makes this compound an attractive scaffold for designing peptide mimetics. By replacing natural α-amino acids with this compound, researchers can create novel peptides with enhanced therapeutic potential. acs.org These β-peptides can be designed to target a range of biological processes, including protein-protein interactions and receptor binding. acs.org The ability to control the shape and functional group presentation of β-amino acid-containing peptides opens up a wide array of applications in medicinal chemistry. acs.org
Potential in Materials Science
The self-assembling properties of peptides and their derivatives are being increasingly harnessed to create novel biomaterials. nih.gov β-Peptides, in particular, are key tools in building robust biomaterials due to their synthetic nature and resistance to degradation. sciencedaily.com Systems using self-assembling peptides can create a variety of materials, including bioscaffolds for tissue engineering. sciencedaily.com
Research has shown that β-peptides can self-assemble even when other organic molecules are incorporated, allowing for the creation of more robust and functional materials. sciencedaily.com The structure of this compound, with its potential for hydrogen bonding and aromatic interactions, suggests it could be a valuable component in the design of self-assembling materials. These materials could find applications in areas such as hydrogels for cell culture, drug delivery systems, and the development of new biocompatible materials. nih.govnih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Diversity
The therapeutic applicability of a core chemical scaffold is intrinsically linked to the chemical diversity that can be built around it. For 3-(Phenylformamido)butanoic acid, future synthetic efforts will concentrate on creating extensive libraries of derivatives for comprehensive structure-activity relationship (SAR) studies. Researchers are moving beyond traditional synthetic routes to employ more efficient and versatile methodologies.
Key strategies include:
Combinatorial Chemistry: The use of combinatorial approaches, where building blocks are systematically varied, allows for the rapid generation of a multitude of analogs. This can involve modifying the phenyl ring with various substituents, altering the amide linkage, or introducing different functional groups onto the butanoic acid backbone.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of related butanoic acid derivatives. researchgate.net Its application to this compound could streamline the production of analogs, making the synthetic process more efficient and environmentally friendly. researchgate.net
Metal Complexation: The synthesis of metal complexes with butanoic acid-derived ligands represents another frontier for creating chemical diversity. bohrium.com Introducing metals like copper, zinc, or tin can fundamentally alter the compound's electronic and structural properties, potentially leading to novel biological activities. bohrium.com
Scaffold Hopping: As seen in the development of inhibitors for targets like CYP26A1, replacing parts of the core structure (e.g., the phenyl group) with other cyclic or heterocyclic moieties can lead to significant improvements in biological activity. nih.gov This "scaffold hopping" approach will be crucial in exploring new chemical space.
These advanced synthetic methodologies are essential for producing a wide array of novel compounds, which is the first step toward discovering derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design of novel bioactive molecules is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify promising molecular patterns and predict the biological activity and properties of new compounds before they are synthesized, saving significant time and resources.
For this compound and its derivatives, AI and ML can be applied in several ways:
Virtual Screening: As demonstrated in the search for CYP26A1 inhibitors, virtual screening can effectively identify initial lead compounds from large chemical libraries. nih.gov ML models can enhance this process by learning from existing data to better prioritize candidates that are likely to be active.
Predictive Modeling: Computational methods like Density Functional Theory (DFT) are already used to model the molecular structure and electronic properties of new butanoic acid derivatives. biointerfaceresearch.com AI can build upon this by developing quantitative structure-activity relationship (QSAR) models that correlate specific structural features with biological activity, guiding the design of more potent analogs.
De Novo Design: Advanced generative AI models can design entirely new molecules optimized for specific biological targets. By learning the chemical rules and desired properties, these models can propose novel derivatives of this compound that are tailored to interact with a target of interest.
Structure-Based Drug Design: The process of using a protein's 3D structure to design an inhibitor, as was done for PFKFB3, is a powerful technique. nih.gov AI can augment this by predicting protein-ligand interactions with greater speed and accuracy and by modeling the dynamic nature of these interactions. nih.govunimi.it
Exploration of Undiscovered Biological Targets and Pathways
While derivatives of butanoic acid are known to interact with certain biological targets, the full spectrum of their cellular activities remains largely unexplored. A significant future research direction is the identification of novel biological targets and pathways for this compound and its analogs.
Current knowledge points to several target classes:
Enzyme Inhibition: Butyric acid and its derivatives are known to function as histone deacetylase (HDAC) inhibitors, which is a key mechanism for their anti-tumor effects. biointerfaceresearch.comnih.gov Related structures have also shown inhibitory activity against enzymes like CYP26A1, butyrylcholinesterase, and PFKFB3. bohrium.comnih.govnih.gov
Receptor Modulation: Butanoic acid acts as a ligand for G protein-coupled receptors such as GPR109A. biointerfaceresearch.com
The chemical versatility of this scaffold suggests it could interact with a much broader range of proteins. Future research will likely employ cutting-edge techniques to uncover these new targets:
Chemoproteomics: This approach uses chemical probes derived from this compound to "fish" for binding partners in cell lysates, allowing for the unbiased identification of direct protein targets.
Phenotypic Screening: Testing libraries of derivatives in complex cellular or disease models can reveal unexpected biological effects. The underlying targets responsible for these effects can then be identified through subsequent mechanistic studies.
Target-Focused Libraries: Based on the known activity at targets like HDACs, libraries of this compound derivatives can be rationally designed and screened against other members of the same protein family or related pathways to discover new, selective inhibitors.
Identifying new targets will open up possibilities for repurposing these compounds for different diseases and will provide a more complete picture of their mechanism of action.
Investigation of Stereoisomeric Effects on Biological Activity
Chirality is a fundamental aspect of molecular biology, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The this compound molecule contains a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two distinct enantiomers (R and S forms).
The importance of stereochemistry in the biological activity of related compounds has been clearly demonstrated. In a study on isomers of 3-Br-acivicin, a nature-inspired compound, researchers found that biological activity was highly dependent on the stereochemistry. unimi.it Specifically, only the isomers with a particular configuration ((5S, αS)) displayed significant antiplasmodial activity. unimi.it This difference was attributed not just to target binding but also to a stereoselective uptake by the cells, likely mediated by an amino acid transport system. unimi.it
For this compound, this implies several critical research avenues:
Stereoselective Synthesis: Developing synthetic methods to produce each stereoisomer in high purity is a prerequisite for evaluating their individual biological effects.
Differential Biological Evaluation: Each enantiomer must be tested separately to determine its potency, efficacy, and potential off-target effects. It is highly probable that one isomer will be significantly more active or have a better safety profile than the other.
Computational Modeling: Molecular modeling can provide insights into how each stereoisomer interacts differently with the binding pocket of a biological target, explaining observed differences in activity at a molecular level. unimi.it
A thorough investigation of stereoisomeric effects is not merely an academic exercise; it is essential for developing an optimized and safer therapeutic agent based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 3-(Phenylformamido)butanoic acid, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step processes, including:
- Protection of amino groups : Use of Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions during coupling steps .
- Coupling reactions : Carbodiimide-mediated activation (e.g., EDC/HOBt) for amide bond formation between phenylformamide and butanoic acid derivatives.
- Deprotection : Acidic (e.g., TFA for Boc) or basic conditions (e.g., piperidine for Fmoc) to remove protective groups .
Purity Optimization : - Chromatography : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) for separation .
- Crystallization : Ethanol/water mixtures for recrystallization to remove impurities .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Thermal Properties : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 165–170°C for related butanoic acid derivatives) .
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) to guide formulation for biological assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid : Immediate flushing with water for skin contact; medical consultation for ingestion .
- Storage : Room temperature in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, concentrations) .
- Structural-Activity Relationship (SAR) : Evaluate substituent effects (e.g., halogenation at phenyl rings) on activity using computational tools (e.g., molecular docking) .
- Validation : Reproduce conflicting experiments under standardized protocols (e.g., fixed incubation times, controlled pH).
Q. Example of Data Contradiction Resolution :
| Compound | Reported IC (μM) | Assay System | Resolution Strategy |
|---|---|---|---|
| 3-(4-Cl-Ph)butanoic acid | 5.2 (Study A) vs. 12.8 (Study B) | HEK293 vs. HeLa cells | Cross-test in both cell lines |
| 3-(3,5-F-Ph) analog | 0.7 (in vitro) vs. No activity (in vivo) | Mice model | Assess bioavailability/pharmacokinetics |
Q. What experimental designs are optimal for studying the neuroprotective potential of this compound?
Methodological Answer:
- In Vitro Models :
- Oxidative Stress : Expose neuronal cells (e.g., SH-SY5Y) to HO and measure viability via MTT assay .
- Mechanistic Insight : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS reduction.
- In Vivo Models :
- Rodent Neuroprotection : Induce ischemia-reperfusion injury, administer compound (10–50 mg/kg, IP), and assess cognitive function via Morris water maze .
- Controls : Include positive controls (e.g., edaravone for ROS) and vehicle groups.
Q. How can structural analogs of this compound be leveraged in drug discovery?
Methodological Answer: Key Structural Modifications and Applications :
Q. Synthetic Strategy :
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve metabolic stability.
- Replace phenylformamide with heterocycles (e.g., pyridine) to modulate target selectivity.
Q. What computational methods are effective for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., DPP4 for diabetes targets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of compound-protein complexes.
- QSAR Models : Train regression models on IC data from analogs to predict activity of novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
